6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. Common synthetic routes include:
Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrrolidine-Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve the use of trifluoromethylation reagents to introduce the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in inhibition or activation of the target molecules.
Comparison with Similar Compounds
6-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
Pyrrolidine, 1-[(trifluoromethyl)sulfonyl]: This compound shares the pyrrolidine-sulfonyl group but lacks the triazolopyridine core.
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: This compound features a similar trifluoromethyl-substituted phenyl group but has a different core structure.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research .
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c19-18(20,21)14-5-3-4-13(10-14)11-25-17(26)24-12-15(6-7-16(24)22-25)29(27,28)23-8-1-2-9-23/h3-7,10,12H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGUUXUWXGUECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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